2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione
Overview
Description
“2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” is a compound that belongs to the isoindoline family . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . This compound is derived from analogs of important biogenic amines .
Synthesis Analysis
Isoindolines are usually synthesized by the condensation of a phthalic anhydride with primary amines . The synthesis of isoindoline derivatives has been achieved using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” is complex, with multiple rings . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The IR spectra of this compound exhibited an amine group between 3135–3365 cm –1 and sharply carbonyl at 1706 and 1730 cm –1 .Scientific Research Applications
Antimicrobial Properties
- A study demonstrated the moderate antimicrobial activity of a similar compound, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, against organisms like S. aureus and C. albicans (Ghabbour & Qabeel, 2016).
Optoelectronic and Thermal Stability
- Isoindoline-1,3-dione derivatives exhibit significant thermal stability and are used in optoelectronics. Their fluorescence and absorbance spectra vary in different solvents, indicating potential applications in solute-solvent interaction studies (Mane, Katagi, & Melavanki, 2019).
Synthesis and Characterization
- Research focused on the synthesis of isoindoline-1,3-dione derivatives and their characterization, including crystalline structure, molecular docking, and in vitro studies like anticancer activities (Sabastiyan & Suvaikin, 2012; Reja et al., 2021).
Green Chemistry Applications
- The development of greener synthesis methods for isoindoline-1,3-dione derivatives has been explored. For instance, using water extract of onion peel ash as a catalyst, this method provides environmental benefits and contributes to bio-waste management (Journal et al., 2019).
Anticancer and Antioxidant Potential
- Isoindoline-1,3-dione derivatives have shown promise in anticancer and antioxidant applications. Specific compounds within this class have demonstrated binding affinity to proteins relevant in cancer pathways and exhibited antioxidant activities (Kumar et al., 2019; Radwan et al., 2020).
Safety And Hazards
Future Directions
Isoindolines are the focus of much research because of their presence in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions for “2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione” could involve further exploration of its potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
2-[3-(propan-2-ylamino)propyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)15-8-5-9-16-13(17)11-6-3-4-7-12(11)14(16)18/h3-4,6-7,10,15H,5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQRHXQJHGCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Isopropylamino)propyl)isoindoline-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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